

in vivo comparison of 25g-NBome and psilocybin

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In Vivo Comparison: 25G-NBOMe and Psilocybin

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic phenethylamine derivative **25G-NBOMe** and the naturally occurring tryptamine, psilocybin. Due to the limited availability of in vivo data for **25G-NBOMe**, this guide incorporates data from the closely related and extensively studied NBOMe compounds, primarily 25I-NBOMe, as a proxy to facilitate a comparative analysis. Both classes of compounds are potent agonists at the serotonin 5-HT2A receptor, a key target for their psychedelic effects.

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies, offering a side-byside comparison of the pharmacological and behavioral effects of NBOMe compounds and psilocybin.

Table 1: Receptor Binding Affinities (Ki, nM)



Receptor	25I-NBOMe	Psilocin (Active Metabolite of Psilocybin)
5-HT2A	0.044 - 0.6[1][2]	120 - 173[3]
5-HT2C	1.03 - 4.6[1][2]	79 - 311[3]
5-HT1A	1800[2]	146 - 152[3]
Adrenergic α1A	370[2]	Low Affinity
Dopamine D1	6700[2]	Low Affinity
Dopamine D2	900[2]	No Affinity[4]
Dopamine D3	2100[2]	Low Affinity

Table 2: Behavioral Effects in Rodent Models

Behavioral Assay	25I-NBOMe	Psilocybin
Head-Twitch Response (HTR)	Induces HTR with high potency (ED50 ~0.1-1 mg/kg, SC in mice)[5]	Induces HTR (maximal effect at 1 mg/kg, i.p. in mice)[3]
Locomotor Activity	Decreased at higher doses (>1 mg/kg)[6]	No significant effect at 3 mg/kg[7]
Prepulse Inhibition (PPI)	Disrupts PPI[6]	-
Drug Discrimination	Substitutes for DOM (a classic hallucinogen)[8]	-

Table 3: Effects on Extracellular Neurotransmitter Levels

Neurotransmitter	Brain Region	25I-NBOMe	Psilocybin
Dopamine (DA)	Nucleus Accumbens	Increased[1]	Increased
Serotonin (5-HT)	Frontal Cortex	Increased[9]	Increased
Glutamate (Glu)	Frontal Cortex	Increased[9]	Increased



Table 4: Physiological Effects in Vivo

Physiological Parameter	25I-NBOMe	Psilocybin
Cardiovascular	Tachycardia, Hypertension[1]	Increased Heart Rate and Blood Pressure[10]
Body Temperature	Hyperthermia at low doses, Hypothermia at high doses[3]	No significant effect on body temperature at 3 mg/kg in mice[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans[11].

Procedure:

- Animal Model: Male C57BL/6J mice are commonly used[5].
- Drug Administration: Test compounds (e.g., 25I-NBOMe, psilocybin) or vehicle are administered via subcutaneous (SC) or intraperitoneal (i.p.) injection[3][5].
- Observation Period: Immediately following injection, mice are placed in a clear observation chamber. The frequency of head twitches is typically counted for a period of 20-60 minutes[12].
- Data Analysis: The total number of head twitches is recorded and analyzed to determine the dose-response relationship of the test compound.

In Vivo Microdialysis for Neurotransmitter Measurement



In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

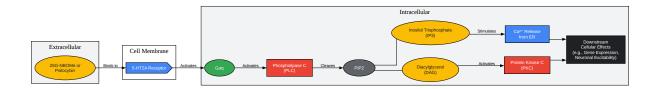
Procedure:

- Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.
- Recovery: The animal is allowed to recover from surgery.
- Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
- Drug Administration: The test compound is administered systemically (e.g., i.p. injection).
- Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the levels of neurotransmitters like dopamine, serotonin, and glutamate.

Mandatory Visualization Signaling Pathways

The primary mechanism of action for both **25G-NBOMe** and psilocybin is agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.





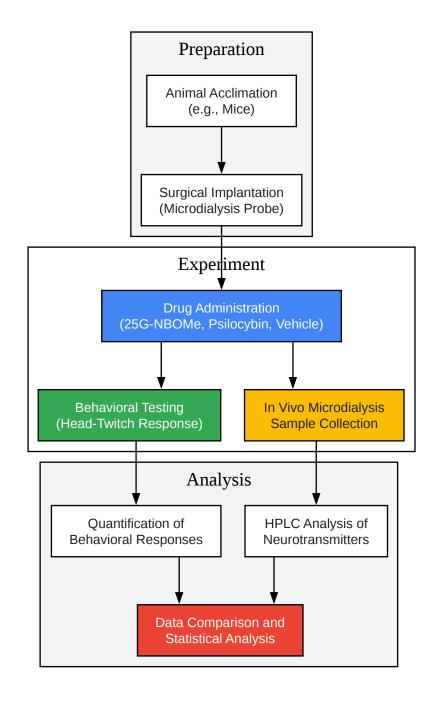
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Caption: 5-HT2A Receptor Signaling Cascade

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the behavioral and neurochemical effects of **25G-NBOMe** and psilocybin.





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Caption: In Vivo Comparative Study Workflow

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